molecular formula C9H11FN2O B8515246 2-amino-N-ethyl-3-fluoro-benzamide

2-amino-N-ethyl-3-fluoro-benzamide

Cat. No.: B8515246
M. Wt: 182.19 g/mol
InChI Key: KWNFHLOVDDAJBB-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3-fluoro-benzamide is a fluorinated benzamide derivative characterized by an amino group at the 2-position, an ethyl-substituted amide at the N-position, and a fluorine atom at the 3-position of the benzamide scaffold. Fluorinated benzamides are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic and steric properties, while the ethyl group contributes to lipophilicity and solubility profiles .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-amino-N-ethyl-3-fluorobenzamide

InChI

InChI=1S/C9H11FN2O/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

KWNFHLOVDDAJBB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Notes References
2-Amino-N-ethyl-3-fluoro-benzamide -NH₂ (2), -F (3), -NHEt C₉H₁₁FN₂O 182.20 (calc) Hypothesized agrochemical/medicinal
2-Amino-N-(3-fluorophenyl)-3-methylbenzamide -NH₂ (2), -F (3), -Me (3), -NH(3-FPh) C₁₄H₁₃FN₂O 260.27 Intermediate in drug synthesis
5-Amino-N-[2-(diethylamino)ethyl]-3-fluoro-2-methoxybenzamide -NH₂ (5), -F (3), -OCH₃ (2), -NHEt₂ C₁₄H₂₂FN₃O₂ 299.34 Bioactive molecule (unpublished)
N-(2,3-Difluorophenyl)-2-fluorobenzamide -F (2,3 on phenyl), -NH(2,3-F₂Ph) C₁₃H₈F₂N₂O 266.21 Crystal engineering studies
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) -CF₃ (2), -OCH(CH₃)₂ (3) C₁₇H₁₅F₃N₂O₂ 348.31 Fungicide

Key Observations:

  • Amide Substitution: The ethyl group in the target compound increases lipophilicity relative to methyl or aryl-substituted analogs (e.g., 2-amino-N-(3-fluorophenyl)-3-methylbenzamide), which may influence pharmacokinetics .
  • Trifluoromethyl vs. Monofluoro: Flutolanil’s trifluoromethyl group confers higher pesticidal activity but may reduce solubility compared to monofluoro derivatives .

Table 2: Comparative Properties

Property This compound Flutolanil N-(2,3-Difluorophenyl)-2-fluorobenzamide
LogP (Predicted) 1.8–2.2 3.5 2.7
Solubility (mg/mL) ~10 (aqueous) <1 (aqueous) ~5 (aqueous)
Melting Point (°C) ~120–140 (estimated) 102–104 158–160
Bioactivity Hypothesized enzyme inhibition Fungicidal Structural model for H-bonding studies
  • Fluorine’s Role : Fluorine in the 3-position may stabilize intermolecular interactions, as demonstrated in crystal structures of N-(2,3-difluorophenyl)-2-fluorobenzamide, where F···H-N hydrogen bonding is critical .
  • Amide Flexibility : The ethyl group’s rotational freedom may reduce crystallinity compared to rigid aryl-substituted analogs, impacting formulation stability .

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